2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde
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Overview
Description
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is a chemical compound with a complex structure that includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidone, which is then oxidized to introduce the oxoacetaldehyde group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: 2-(1-Boc-4-piperidinyl)-2-oxoacetic acid.
Reduction: 2-(1-Boc-4-piperidinyl)-2-hydroxyacetaldehyde.
Substitution: 2-(4-piperidinyl)-2-oxoacetaldehyde.
Scientific Research Applications
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde involves its reactivity with nucleophiles and electrophiles. The Boc group provides steric protection, allowing selective reactions at the oxoacetaldehyde moiety. The compound can form covalent bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(1-Boc-4-piperidinyl)-2-oxo-benzimidazoline: Similar structure but includes a benzimidazole ring.
2-(1-Boc-4-piperidinyl)benzoic Acid: Contains a benzoic acid moiety instead of the oxoacetaldehyde group.
1-(1-Boc-4-piperidinyl)-4-iodopyrazole: Features an iodopyrazole ring.
Uniqueness
2-(1-Boc-4-piperidinyl)-2-oxoacetaldehyde is unique due to its combination of a Boc-protected piperidine ring and an oxoacetaldehyde group. This structure provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 4-oxaldehydoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h8-9H,4-7H2,1-3H3 |
InChI Key |
KIZQJTNRBQCPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=O |
Origin of Product |
United States |
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